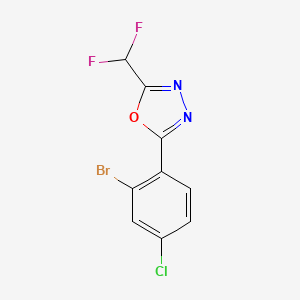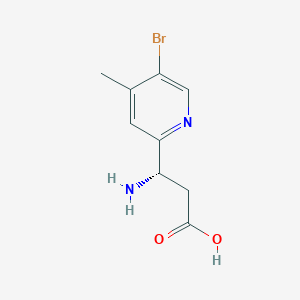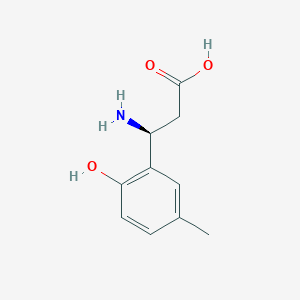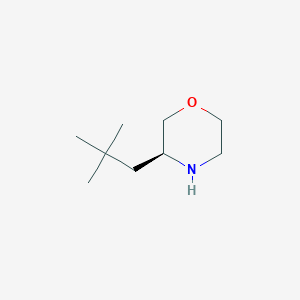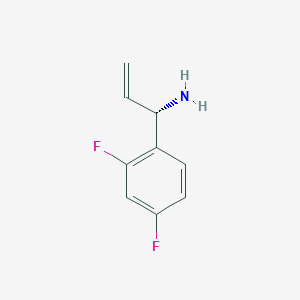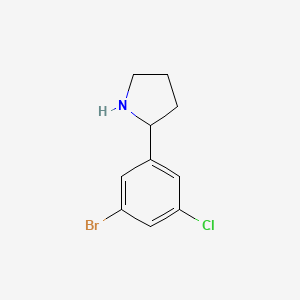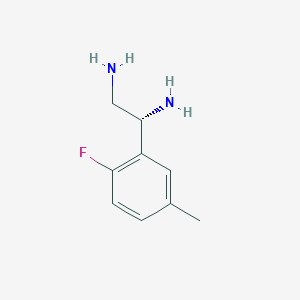
1-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid is a unique organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a carboxylic acid group attached to an indene backbone
準備方法
The synthesis of 1-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with an indene derivative.
Functional Group Introduction: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Amination: The amino group is introduced through an amination reaction, which may involve the use of ammonia or an amine derivative.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
化学反応の分析
1-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to form derivatives with different functional groups. Reagents like alkyl halides or acyl chlorides are commonly used.
Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of various adducts.
Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The trifluoromethyl group imparts unique electronic properties, making the compound useful in the development of advanced materials, such as organic semiconductors and fluorinated polymers.
Biological Studies: Researchers study this compound for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound’s unique structure makes it a candidate for use in specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of 1-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and carboxylic acid groups facilitate binding to enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-indene-1-carboxylic acid can be compared with similar compounds, such as:
1-Amino-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
1-Amino-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid: Contains a chlorine atom instead of a trifluoromethyl group.
1-Amino-6-methyl-2,3-dihydro-1H-indene-1-carboxylic acid: Features a methyl group instead of a trifluoromethyl group.
The presence of the trifluoromethyl group in this compound imparts unique electronic and steric properties, distinguishing it from these similar compounds and potentially enhancing its reactivity and biological activity.
特性
分子式 |
C11H10F3NO2 |
|---|---|
分子量 |
245.20 g/mol |
IUPAC名 |
1-amino-6-(trifluoromethyl)-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)7-2-1-6-3-4-10(15,9(16)17)8(6)5-7/h1-2,5H,3-4,15H2,(H,16,17) |
InChIキー |
ZJHMKOWBKOIGNN-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C1C=CC(=C2)C(F)(F)F)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol](/img/structure/B13046068.png)
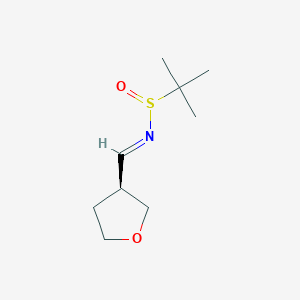
![Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13046081.png)
